molecular formula C6H6N2O3S B15215765 6-(Methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 6299-84-9

6-(Methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B15215765
CAS No.: 6299-84-9
M. Wt: 186.19 g/mol
InChI Key: VIWTZHOQERMFNI-UHFFFAOYSA-N
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Description

6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methylthio group at the 6th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alcohols or amines for esterification or amidation, catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A thiopurine derivative used in the treatment of leukemia and autoimmune diseases.

    Thiouracil: A pyrimidine derivative with antithyroid activity.

    Thymine: A naturally occurring pyrimidine base found in DNA.

Uniqueness

6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its potential as an enzyme inhibitor, while the carboxylic acid group allows for further functionalization and derivatization.

Properties

CAS No.

6299-84-9

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

4-methylsulfanyl-2-oxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C6H6N2O3S/c1-12-4-2-3(5(9)10)7-6(11)8-4/h2H,1H3,(H,9,10)(H,7,8,11)

InChI Key

VIWTZHOQERMFNI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NC(=C1)C(=O)O

Origin of Product

United States

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